molecular formula C19H14BrNOS2 B5168218 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5168218
M. Wt: 416.4 g/mol
InChI Key: CMSQBTLPQDJVAX-AQHRCUNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one, also known as BBPT, is a synthetic compound that has gained attention in scientific research for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one may exert its therapeutic effects by modulating various signaling pathways in cells. It has been shown to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has also been found to activate the p38 MAPK pathway, which is involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been shown to increase the activity of the antioxidant enzyme superoxide dismutase (SOD).

Advantages and Limitations for Lab Experiments

3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has also been found to be stable under various conditions, which makes it suitable for use in experiments. However, 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has some limitations as well. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret results from experiments.

Future Directions

There are several future directions for research on 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one. One area of research could focus on optimizing the synthesis method for 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one and its potential therapeutic applications in various fields. Another area of research could focus on developing more water-soluble derivatives of 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one to improve its use in experiments. Overall, 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has shown promising results in scientific research, and further studies could lead to the development of novel therapeutic agents.

Synthesis Methods

3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one can be synthesized through a multi-step process that involves the reaction of various chemical compounds. One method involves the reaction of 4-bromoacetophenone and benzylamine to form N-benzyl-4-bromoacetanilide. This compound is then reacted with ethyl acetoacetate to form N-benzyl-3-(4-bromophenyl)-2-propenamide. The final step involves the reaction of this compound with 2-thioxo-1,3-thiazolidin-4-one to form 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one.

Scientific Research Applications

3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, 3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

(5E)-3-benzyl-5-[(E)-3-(4-bromophenyl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrNOS2/c20-16-11-9-14(10-12-16)7-4-8-17-18(22)21(19(23)24-17)13-15-5-2-1-3-6-15/h1-12H,13H2/b7-4+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMSQBTLPQDJVAX-AQHRCUNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC=CC3=CC=C(C=C3)Br)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C\C=C\C3=CC=C(C=C3)Br)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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